molecular formula C14H16N2O2 B602290 3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester CAS No. 56649-47-9

3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester

Numéro de catalogue B602290
Numéro CAS: 56649-47-9
Poids moléculaire: 244.30
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester” is a member of imidazoles . It has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol . It is also known by other names such as S(-)-Etomidate, S-ETOMIDATE, and ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate . The InChI representation is InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 . The compound has a Canonical SMILES representation of CCOC(=O)C1=CN=CN1C©C2=CC=CC=C2 and an Isomeric SMILES representation of CCOC(=O)C1=CN=CN1C@@HC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.29 g/mol . It has an XLogP3 value of 3, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and 3 hydrogen bond acceptors . Esters are polar but do not engage in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts .

Applications De Recherche Scientifique

Polymorphic and Solvate Structures

The compound has been studied for its polymorphic and solvate structures, particularly in derivatives related to antiviral drugs. Salorinne et al. (2014) synthesized and characterized ethyl ester and carboxylic acid-isoxazole derivatives of an antiviral drug analogue, examining their crystallization, polymorphic structures, and solvate structures (Salorinne et al., 2014).

Potential for Nonlinear Optical Materials

The optical nonlinearity of similar compounds in chloroform solution has been evaluated using laser pulses, indicating potential applications in optical limiting applications. Chandrakantha et al. (2013) found that certain derivatives with a carboxylic acid group and ester substituent exhibited maximum nonlinearity (Chandrakantha et al., 2013).

Role in the Synthesis of Anticoagulants

This compound acts as an important intermediate in the synthesis of anticoagulants like apixaban. Wang et al. (2017) reported the X-ray powder diffraction data for a related compound, emphasizing its importance in pharmaceutical synthesis (Wang et al., 2017).

Synthesis and Grafting Studies

Imidazolylalkanoic acids, related to this compound, have been synthesized and grafted onto polymers like poly(vinylamine). Tomko and Overberger (1985) explored the use of these grafts in studying the kinetics of the esterolysis of activated phenyl esters (Tomko & Overberger, 1985).

Interaction with Ethoxymethylene-Containing Compounds

The interaction of this compound with ethoxymethylene-containing derivatives has been studied, revealing insights into the formation of various linked products and the potential for further chemical transformations (Dmitry et al., 2015).

Propriétés

IUPAC Name

ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKDXXFDDZOKR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56649-47-9
Record name 1H-Imidazole-5-carboxylic acid, 1-[(1S)-1-phenylethyl]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester
Reactant of Route 4
3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester
Reactant of Route 6
3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester

Q & A

Q1: How does S-etomidate interact with its target and what are the downstream effects?

A: Similar to its enantiomer, S-etomidate acts as a positive allosteric modulator of GABAA receptors in the brain. [, ] These receptors are ligand-gated chloride channels responsible for mediating inhibitory neurotransmission in the central nervous system. By binding to a distinct site on the receptor, S-etomidate enhances the effects of the inhibitory neurotransmitter GABA, leading to increased chloride influx into neurons. This hyperpolarization reduces neuronal excitability, ultimately resulting in sedative, hypnotic, and amnesic effects. []

Q2: What is the significance of the lower adrenocortical suppression observed with S-etomidate?

A: One crucial finding regarding S-etomidate is its significantly reduced potency in suppressing adrenocortical function compared to R-etomidate. [] This difference is particularly important because the clinical use of R-etomidate is limited by its potential to induce adrenal insufficiency. The decreased adrenocortical suppression associated with S-etomidate suggests that it might possess a safer pharmacological profile in terms of endocrine effects. [] This finding has sparked interest in exploring S-etomidate or its analogs as potential alternatives to R-etomidate with reduced endocrine side effects.

Q3: What insights do metabolism studies provide about S-etomidate?

A: In vitro studies using rat liver fractions have shown that S-etomidate undergoes metabolism primarily through ester hydrolysis, similar to R-etomidate. [] This process leads to the formation of an inactive metabolite. [] Interestingly, the rate of metabolism was observed to be slower for S-etomidate compared to R-etomidate, suggesting potential differences in their pharmacokinetic profiles. [] Further in vivo studies in rats confirmed that ester hydrolysis is the primary metabolic pathway for both enantiomers, resulting in a single amphoteric metabolite that is primarily excreted in urine. []

Q4: How is the chiral purity of S-etomidate determined?

A: A robust capillary electrophoresis method has been developed and validated to assess the enantiomeric purity of etomidate, including the determination of S-etomidate. [] This method employs a dual cyclodextrin system as a chiral selector, allowing for the separation and quantification of both enantiomers. [] This technique is crucial for ensuring the quality control of S-etomidate used in research and potential therapeutic development.

Q5: What are the implications of the research on S-etomidate for future drug development?

A: The findings from various studies on S-etomidate contribute significantly to our understanding of the structure-activity relationships of etomidate analogs. The distinct pharmacological profile of S-etomidate, particularly its reduced adrenocortical suppression, highlights the potential of modifying the chiral center of etomidate to develop novel therapeutics with improved safety profiles. [] This knowledge serves as a foundation for designing and synthesizing new etomidate derivatives with enhanced therapeutic indices and reduced adverse effects for various clinical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.